1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine and pyridazine intermediates, followed by their coupling with a phenyl group and subsequent urea formation. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently.
Chemical Reactions Analysis
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea include other piperazine and pyridazine derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Biological Activity
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of urea derivatives, characterized by the following structure:
Key Structural Features:
- Pyridazine moiety: Contributes to the compound's interaction with biological targets.
- Piperazine ring: Enhances solubility and bioavailability.
- Urea linkage: Often associated with various biological activities including anti-cancer and anti-inflammatory effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain urea derivatives can inhibit the proliferation of cancer cell lines, such as:
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |
RPMI-8226 (Leukemia) | 21.5 | Not reported | Not reported |
OVCAR-4 (Ovarian) | 25.9 | Not reported | Not reported |
These findings suggest that the compound may be effective against multiple types of cancer, warranting further investigation into its mechanisms and potential clinical applications .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells, which can lead to reduced tumor growth.
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory activity, which can be beneficial in cancer therapy as inflammation is often linked to tumor progression.
Study on Anticancer Effects
A study published in a peer-reviewed journal evaluated the anticancer effects of a related urea derivative and found that it significantly inhibited cell growth in various cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound .
Evaluation of Toxicity
Toxicity assessments are crucial for any new pharmacological agent. Preliminary studies indicate that while some urea derivatives show potent activity against cancer cells, they also need careful evaluation for cytotoxicity against normal cells. The selectivity index (SI), which compares the effective dose against cancer cells versus normal cells, is an important metric for determining safety profiles.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-17-3-7-19(8-4-17)24-23(30)25-20-9-5-18(6-10-20)21-11-12-22(27-26-21)29-15-13-28(2)14-16-29/h3-12H,13-16H2,1-2H3,(H2,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLBEYDMFFHWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.